1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid - 1435804-75-3

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid

Catalog Number: EVT-2894237
CAS Number: 1435804-75-3
Molecular Formula: C11H14N6O2
Molecular Weight: 262.273
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: One common approach involves the condensation of a suitably substituted pyrimidine derivative with an imidazole derivative. For example, the Traube purine synthesis utilizes 4,5-diaminopyrimidines and carboxylic acid derivatives to construct the purine ring system. [, , ]
  • Nucleophilic Aromatic Substitution: This method utilizes the reactivity of halogenated purines towards nucleophilic attack by amines or other nucleophiles to introduce desired substituents onto the purine ring. []
  • Cyclization Reactions: Another strategy employs the cyclization of acyclic precursors containing pre-formed imidazole or pyrimidine rings to form the desired purine derivative. [, , , , ]
  • Solid-Phase Synthesis: Solid-phase synthesis has emerged as a powerful tool for generating libraries of purine derivatives. This approach involves the sequential addition of reagents to a solid support, enabling rapid and efficient synthesis of diverse compounds. []
Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and crystal packing arrangements. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides insights into the connectivity of atoms and functional groups within the molecule, aiding in structural elucidation and conformational analysis. [, , , , , , , , , , , , , , ]
  • Mass spectrometry (MS): MS analysis helps determine the molecular weight and fragmentation pattern of the compound, providing valuable information about its structure. [, , , ]
Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms on the purine ring can be alkylated with alkyl halides or other alkylating agents to introduce alkyl substituents. []
  • N-acylation: The nitrogen atoms can also be acylated with acyl chlorides or anhydrides to introduce acyl groups. [, , , , , , ]
  • Halogenation: The purine ring can be halogenated with reagents like N-bromosuccinimide or phosphorus oxychloride to introduce halogen atoms, which can serve as handles for further functionalization. [, ]
  • Oxidation: The purine ring system is susceptible to oxidation, particularly at the C-8 position, leading to the formation of purine-8-ones or other oxidized derivatives. []
Mechanism of Action
  • Enzyme inhibition: Many substituted purines act as inhibitors of enzymes involved in crucial biological pathways, such as purine metabolism, signal transduction, or DNA replication. For example, some purine analogs are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and DNA synthesis. [, , ]
  • Receptor binding: Certain substituted purines exhibit high affinity for specific receptors in the body, modulating their activity. For instance, adenosine receptor agonists and antagonists often contain a substituted purine core as a key pharmacophore. [, ]
Applications
  • Medicinal chemistry: A wide range of substituted purines have been developed as pharmaceutical agents for treating various diseases, including cancer, viral infections, inflammatory disorders, and cardiovascular diseases. [, , , , , , , , , , ]

CP-945,598 (1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxamide hydrochloride)

    Compound Description: CP-945,598 is a novel, potent, and selective cannabinoid type 1 (CB1) receptor antagonist. It exhibits sub-nanomolar potency at human CB1 receptors in both binding and functional assays []. In vivo studies in rodents have shown that CP-945,598 effectively reverses cannabinoid agonist-mediated responses, reduces food intake, and increases energy expenditure and fat oxidation [].

1-(8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide

    Compound Description: This compound is a selective cannabinoid receptor antagonist. Studies have investigated its excretion, metabolism, and pharmacokinetics in healthy male volunteers [].

    Relevance: This compound shares a very similar structure with 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid. They both feature a piperidine-4-carboxamide moiety directly attached to the purine ring system at the 6-position. The primary difference lies in the substitutions on the purine ring, where this compound has 2-chlorophenyl and 4-chlorophenyl groups at the 8 and 9 positions, respectively, while the target compound has an amino group at the 2-position and no substitutions at the 8 and 9 positions. (https://www.semanticscholar.org/paper/b7da201105cc2ff2e6d80b5a5b476be4689c33a8) []

4-Amino-1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)piperidine-4-carboxamide (M1)

    Compound Description: M1 is identified as a metabolite of 1-(8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide in excretion, metabolism, and pharmacokinetic studies [].

    Relevance: This compound is structurally similar to both 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid and 1-(8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide. All three share the core structure of a piperidine-4-carboxamide group linked to the purine ring at the 6-position. The key difference is the substituents on the purine ring: M1 possesses a 2-chlorophenyl and a 4-chlorophenyl group at positions 8 and 9, respectively, and an amino group at position 4, while the target compound has only an amino group at position 2. (https://www.semanticscholar.org/paper/b7da201105cc2ff2e6d80b5a5b476be4689c33a8) []

N-{[9-(β-D-Ribofuranosyl)-9H-purin-6-yl]carbamoyl}-L-threonine (t6A)

    Compound Description: t6A is a modified nucleoside found in the anticodon loop of yeast tRNAfMet []. Its incorporation into a 17-mer RNA hairpin has been investigated as part of structural studies on tRNAfMet [].

    Relevance: Both t6A and 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid belong to the class of purine derivatives. t6A consists of a ribose sugar linked to the N9 position of the purine ring, while the target compound has a piperidine-4-carboxylic acid moiety attached to the N1 position. The presence of a carbamoyl group linked to the C6 amino group of the adenine ring in t6A is a structural feature shared with the target compound, although the substituent on the carbamoyl group differs. (https://www.semanticscholar.org/paper/3833dcee6402e8aa1c7f096ad4c9d87699108df2) []

(S) -4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl) -1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-carboxamide

    Compound Description: This compound has been studied for its different crystalline forms and their potential use as an anti-cancer drug, specifically in treating breast, prostate, or stomach cancers [].

    Relevance: While this compound is not a direct structural analogue of 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid, both compounds belong to the broader class of nitrogen-containing heterocyclic compounds with potential pharmaceutical applications. They both feature a piperidine-4-carboxamide group, but differ in their core heterocyclic structures: the target compound contains a purine ring, whereas this compound has a pyrrolo[2,3-d]pyrimidine core. (https://www.semanticscholar.org/paper/e3bdc9f04445a8da651c206b327036c7c02c4831) []

    Compound Description: Compounds 2 and 4 were designed as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) with potential antitumor activity [].

    Relevance: Though not direct structural analogues of 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid, both compounds 2 and 4 are relevant due to their shared classification as antifolates. Antifolates are a class of antimetabolite medications that inhibit the actions of folic acid (vitamin B9), which is crucial for various metabolic processes, including the synthesis of purines. The target compound, with its 2-aminopurine core, falls under the purine class. Compounds 2 and 4, despite having a pyrrolo[2,3-d]pyrimidine core instead of a purine, are designed to target enzymes involved in purine synthesis, making them relevant from a pharmacological perspective. (https://www.semanticscholar.org/paper/6bdb99e3070b5187046e497b6c1e35b1e8901862) []

N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- ethyl]benzoyl}-l-glutamic Acid

    Compound Description: This compound is a ring-contracted analog of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) and exhibits significant inhibitory activity against human lymphoblastic leukemia cells in vitro []. It is believed to act by inhibiting glycinamide ribonucleotide formyltransferase (GAR FTase), an enzyme involved in de novo purine biosynthesis [].

    Relevance: Although not a direct structural analogue of 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid, this compound exhibits structural similarities and a related mechanism of action. Both compounds are designed to interfere with purine biosynthesis. The target compound contains a 2-aminopurine core, while this related compound incorporates a pyrrolo[2,3-d]pyrimidine moiety, a structural variation commonly employed in designing antifolate drugs. Antifolates like this compound inhibit enzymes involved in the folic acid cycle, ultimately disrupting the synthesis of purine nucleotides. (https://www.semanticscholar.org/paper/4a006a7fbab9514a5d98be772eb153c583f16bf2) []

Properties

CAS Number

1435804-75-3

Product Name

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid

IUPAC Name

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid

Molecular Formula

C11H14N6O2

Molecular Weight

262.273

InChI

InChI=1S/C11H14N6O2/c12-11-15-8-7(13-5-14-8)9(16-11)17-3-1-6(2-4-17)10(18)19/h5-6H,1-4H2,(H,18,19)(H3,12,13,14,15,16)

InChI Key

QDULUDJYGADMGL-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C2=NC(=NC3=C2NC=N3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.